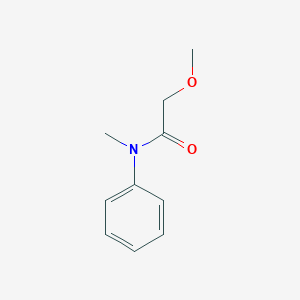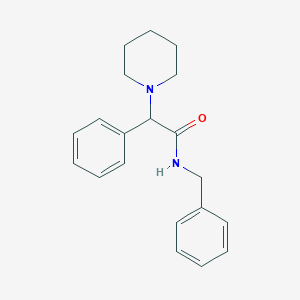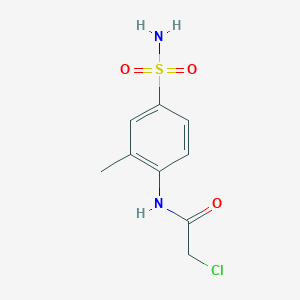
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide
Übersicht
Beschreibung
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide, also known as APMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APMA is a member of the acetanilide family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide is not fully understood. However, it has been suggested that N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide inhibits the activity of various enzymes, including topoisomerase II and reverse transcriptase. N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide reduces tumor growth in animal models of cancer. N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has also been shown to reduce viral load in animal models of viral infection.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer, antiviral, and antibacterial properties. However, N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been extensively studied.
Zukünftige Richtungen
There are several future directions for N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide research. One direction is to investigate the potential of N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to elucidate N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's toxicity and pharmacokinetics in vivo.
Wissenschaftliche Forschungsanwendungen
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's antibacterial properties have been demonstrated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-2-[benzyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19(11-13-7-3-2-4-8-13)12-16(20)18-15-10-6-5-9-14(15)17/h2-10H,11-12,17H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPVPNJVHTRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)

![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)





